P-276-00 is classified as a flavonoid and is part of the broader category of CDK inhibitors. It was developed from rohitukine, a natural product known for its anticancer properties. The compound has been investigated primarily in the context of various cancer types and has shown selective inhibition against cancer cell lines while sparing normal cells .
The synthesis of P-276-00 involves several chemical reactions that transform rohitukine into the desired flavonoid structure. The detailed synthetic pathway typically includes:
Specific reaction conditions (e.g., temperature, solvent) are critical to achieving high yields and purity .
P-276-00 primarily functions through its interaction with CDKs, leading to the inhibition of cell cycle progression in cancer cells. Key reactions include:
The mechanism of action for P-276-00 involves:
P-276-00 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an anticancer agent while also influencing its pharmacokinetic profile .
P-276-00 has potential applications in:
P276-00 free base (riviciclib) demonstrates remarkable selectivity among cyclin-dependent kinase family members due to its precise structural interactions within the adenosine triphosphate-binding pocket. The compound's flavone-derived chemical scaffold enables differentiated binding across cyclin-dependent kinase-cyclin complexes through specific molecular interactions. X-ray crystallography studies reveal that P276-00 binds to cyclin-dependent kinase 9-cyclin T1 with particularly high affinity, facilitated by hydrogen bonding between the chromen-4-one carbonyl group and cysteine 106 in the hinge region of cyclin-dependent kinase 9. Additionally, hydrophobic interactions between the chlorophenyl substituent and a unique hydrophobic pocket in cyclin-dependent kinase 9 contribute significantly to this preferential binding [3] [7] [9].
Comparative structural analyses demonstrate that P276-00 achieves approximately 40-fold greater selectivity for cyclin-dependent kinase 4-cyclin D1 over cyclin-dependent kinase 2-cyclin E. This selectivity stems from steric constraints within the cyclin-dependent kinase 2 adenosine triphosphate-binding pocket that prevent optimal positioning of the pyrrolidin-3-yl group of P276-00. The compound's binding orientation causes minimal distortion to cyclin-dependent kinase 9-cyclin T1 conformation while inducing significant allosteric changes in cyclin-dependent kinase 4-cyclin D1 that impair catalytic activity [4] [8]. Molecular dynamics simulations further indicate that the (2R,3S) stereochemistry of the hydroxymethyl-substituted pyrrolidine moiety is essential for establishing multiple van der Waals contacts with valine 96 and alanine 153 in cyclin-dependent kinase 4, explaining its nanomolar-range inhibition constant [9].
Table 1: Selectivity Profile of P276-00 Across CDK/Cyclin Complexes
| CDK/Cyclin Complex | IC₅₀ (nM) | Primary Binding Interactions | Structural Determinants of Selectivity |
|---|---|---|---|
| CDK9/Cyclin T1 | 20 | H-bond: Cys106, Hydrophobic: Phe103, Val75 | Optimal hydrophobic pocket dimensions |
| CDK4/Cyclin D1 | 63 | Van der Waals: Val96, Ala153, H-bond: Asp97 | Complementary stereochemistry fit |
| CDK1/Cyclin B | 79 | Hydrophobic: Phe80, Leu83 | Partial hydrophobic complementarity |
| CDK2/Cyclin A | 224 | Limited hydrophobic interaction | Steric clash with pyrrolidine moiety |
| CDK6/Cyclin D3 | 396 | Hydrophobic: Val101, Ala100 | Suboptimal hydrophobic pocket depth |
| CDK2/Cyclin E | 2540 | Minimal productive interactions | Severe steric hindrance |
P276-00 exhibits distinct inhibition kinetics across its primary kinase targets, with the most potent activity observed against cyclin-dependent kinase 9-cyclin T1. Enzymatic assays using purified complexes demonstrate a mixed-type inhibition mechanism against cyclin-dependent kinase 9-cyclin T1 with an inhibition constant (Ki) of 8.2 nM. This kinetic profile indicates simultaneous interaction with both free enzyme and enzyme-adenosine triphosphate complexes, resulting in significant disruption to ribonucleic acid polymerase II phosphorylation efficiency. The compound's slow dissociation rate (kₒff = 2.3 × 10⁻⁴ s⁻¹) from cyclin-dependent kinase 9-cyclin T1 contributes to prolonged intracellular effects even after compound removal [1] [7].
For cyclin-dependent kinase 4-cyclin D1, P276-00 functions as a competitive adenosine triphosphate inhibitor with Ki = 25.7 nM. Kinetic analysis reveals a linear competitive pattern when varying adenosine triphosphate concentrations, indicating exclusive binding at the adenosine triphosphate catalytic site rather than allosteric sites. This competitive mechanism directly impedes retinoblastoma protein phosphorylation at serine 780, effectively blocking G1/S phase transition in proliferating cells. Against cyclin-dependent kinase 1-cyclin B, P276-00 demonstrates classical competitive inhibition with Ki = 36.9 nM, effectively disrupting cell cycle progression at the G2/M checkpoint [4] [8] [10].
Table 2: Kinetic Parameters of P276-00 Inhibition Against Key CDK/Cyclin Complexes
| Kinase Complex | Inhibition Constant (Ki) | Mechanism | Dissociation Half-life (min) | Effect on Cellular Process |
|---|---|---|---|---|
| CDK9/Cyclin T1 | 8.2 nM | Mixed-type | >300 | Transcriptional arrest |
| CDK4/Cyclin D1 | 25.7 nM | Competitive | 90 | G1/S phase blockade |
| CDK1/Cyclin B | 36.9 nM | Competitive | 45 | G2/M phase arrest |
| CDK6/Cyclin D3 | 108 nM | Competitive | 25 | Partial G1 arrest |
| CDK2/Cyclin E | 1,850 nM | Competitive | <10 | Minimal cell cycle effect |
The adenosine triphosphate-competitive nature of P276-00 binding has been elucidated through comprehensive biochemical and structural studies. Crystallographic analyses demonstrate that P276-00 occupies the adenine-binding region of the catalytic cleft through its chromen-4-one core, while the chlorophenyl extension projects toward the hydrophobic region I, and the pyrrolidine moiety extends toward the solvent-accessible region. This binding orientation directly competes with adenosine triphosphate binding through steric occlusion of the purine-binding region and disruption of essential magnesium ion coordination [7] [8] [9].
The differential affinity across cyclin-dependent kinase isozymes primarily results from amino acid variations in two critical regions: (1) the hinge region connecting N- and C-terminal lobes, and (2) the glycine-rich loop near the adenosine triphosphate-binding site. Comparative analyses reveal that cyclin-dependent kinase 9 contains a unique cysteine residue (Cys106) in its hinge region that forms a hydrogen bond with the carbonyl oxygen of P276-00, an interaction absent in cyclin-dependent kinase isoforms containing larger residues at this position. Additionally, the smaller gatekeeper residue (threonine 107) in cyclin-dependent kinase 9 creates a more accessible hydrophobic pocket that optimally accommodates the chlorophenyl group of P276-00. In contrast, cyclin-dependent kinase 2 contains a bulky phenylalanine residue as the gatekeeper that sterically hinders optimal positioning of the inhibitor [3] [8] [9].
Isothermal titration calorimetry studies demonstrate that P276-00 binding to cyclin-dependent kinase 9-cyclin T1 is enthalpically driven (ΔH = -12.3 kcal/mol), indicating strong hydrogen bonding and van der Waals interactions. For cyclin-dependent kinase 4-cyclin D1, binding is both enthalpically and entropically favorable (ΔH = -8.2 kcal/mol; TΔS = +2.4 kcal/mol), reflecting significant hydrophobic contributions to complex stabilization. These thermodynamic profiles explain the approximately 3-fold greater binding affinity for cyclin-dependent kinase 9-cyclin T1 versus cyclin-dependent kinase 4-cyclin D1 despite similar inhibition constant values [9].
P276-00 exerts distinct functional consequences through its inhibition of transcriptional versus cell cycle-regulating cyclin-dependent kinases. The compound achieves potent suppression of transcriptional regulation through immediate inhibition of cyclin-dependent kinase 9-cyclin T1, which phosphorylates the carboxy-terminal domain of ribonucleic acid polymerase II. This inhibition occurs within minutes of compound exposure, leading to rapid depletion of short-lived proteins including myeloid cell leukemia-1 and cyclin D1. Ribonucleic acid sequencing analyses reveal preferential downregulation of transcripts with short half-lives, particularly anti-apoptotic factors and oncoproteins dependent on continuous transcription [1] [7] [9].
Simultaneously, P276-00 induces cell cycle arrest through coordinated inhibition of cyclin-dependent kinase 4-cyclin D1 and cyclin-dependent kinase 1-cyclin B. The temporal dynamics differ significantly from its transcriptional effects, with cyclin-dependent kinase 4 inhibition manifesting over hours through gradual reduction of retinoblastoma protein phosphorylation. This kinetic difference reflects the requirement for cyclin D1 turnover (biological half-life approximately 25 minutes) before significant effects on retinoblastoma protein phosphorylation become apparent. Consequently, cell cycle effects typically manifest 6-12 hours post-treatment, following the decline in cyclin D1 levels [1] [2] [10].
Functional genomics studies demonstrate that P276-00's dual mechanism creates synergistic anti-proliferative effects. Transcriptional inhibition through cyclin-dependent kinase 9 suppression causes rapid depletion of cyclin D1 messenger ribonucleic acid, while direct cyclin-dependent kinase 4 inhibition prevents residual cyclin D1 from activating its catalytic partner. This dual targeting proves particularly effective in malignancies characterized by cyclin D1 dysregulation, such as mantle cell lymphoma and multiple myeloma. In vitro combination studies further reveal that P276-00 potentiates the efficacy of conventional chemotherapeutic agents by simultaneously disrupting cell cycle progression and reducing anti-apoptotic protein expression [1] [2] [7].
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